N-[4-(benzyloxy)phenyl]-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide N-[4-(benzyloxy)phenyl]-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16327259
InChI: InChI=1S/C26H22FN3O4/c1-33-24-15-19(27)7-12-22(24)23-13-14-26(32)30(29-23)16-25(31)28-20-8-10-21(11-9-20)34-17-18-5-3-2-4-6-18/h2-15H,16-17H2,1H3,(H,28,31)
SMILES:
Molecular Formula: C26H22FN3O4
Molecular Weight: 459.5 g/mol

N-[4-(benzyloxy)phenyl]-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

CAS No.:

Cat. No.: VC16327259

Molecular Formula: C26H22FN3O4

Molecular Weight: 459.5 g/mol

* For research use only. Not for human or veterinary use.

N-[4-(benzyloxy)phenyl]-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide -

Specification

Molecular Formula C26H22FN3O4
Molecular Weight 459.5 g/mol
IUPAC Name 2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1-yl]-N-(4-phenylmethoxyphenyl)acetamide
Standard InChI InChI=1S/C26H22FN3O4/c1-33-24-15-19(27)7-12-22(24)23-13-14-26(32)30(29-23)16-25(31)28-20-8-10-21(11-9-20)34-17-18-5-3-2-4-6-18/h2-15H,16-17H2,1H3,(H,28,31)
Standard InChI Key XBJUJKIZVIIHRF-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=CC(=C1)F)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=C(C=C3)OCC4=CC=CC=C4

Introduction

Synthesis and Characterization

The synthesis of N-[4-(Benzyloxy)phenyl]-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide typically involves multi-step reactions starting from readily available precursors. The process may include the formation of the pyridazinone ring followed by the introduction of the benzyloxyphenyl and 4-fluoro-2-methoxyphenyl groups. Characterization of the compound can be achieved through spectroscopic methods such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and HR-MS (High-Resolution Mass Spectrometry).

Biological Activities and Potential Applications

While specific biological activity data for N-[4-(Benzyloxy)phenyl]-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide is not available, compounds with similar structures have shown promise in various therapeutic areas. For instance, pyridazinone derivatives have been explored for their anti-inflammatory and anticancer properties . The presence of fluorine and methoxy groups can enhance the compound's bioavailability and interaction with biological targets.

Future Research Directions

Given the limited information available on N-[4-(Benzyloxy)phenyl]-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide, future research should focus on:

  • Synthetic Optimization: Developing efficient synthesis protocols to improve yield and purity.

  • Biological Evaluation: Assessing the compound's antimicrobial, anti-inflammatory, and anticancer activities.

  • Molecular Modeling: Conducting docking studies to predict potential targets and binding modes.

These studies will provide valuable insights into the compound's potential applications and guide further development.

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